molecular formula C26H18I2O4Si B151452 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid CAS No. 129459-83-2

2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid

Cat. No. B151452
M. Wt: 676.3 g/mol
InChI Key: HNIVWWTYJZTNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid, also known as ICIA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ICIA is a derivative of iodinated benzoic acid and is synthesized through a multistep process.

Mechanism Of Action

The mechanism of action of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid is not fully understood. However, it has been proposed that 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid may act as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in cell signaling and are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PTPs by 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid may lead to the activation of signaling pathways that promote cell death in cancer cells.

Biochemical And Physiological Effects

2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid has been shown to exhibit selective cytotoxicity towards cancer cells in vitro. 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid induces cell cycle arrest and apoptosis in cancer cells, while normal cells remain unaffected. 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid also inhibits the growth and migration of cancer cells by targeting PTPs. In addition, 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid has several advantages for lab experiments, including its high selectivity towards cancer cells, its potential as a radiotracer for imaging studies, and its ability to inhibit PTPs. However, 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

For research on 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid could include:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid to better understand its selective cytotoxicity towards cancer cells.
3. Exploration of the potential of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid as a radiotracer for imaging studies in vivo.
4. Development of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid derivatives with improved properties, such as increased selectivity or reduced toxicity.
5. Investigation of the potential of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid as a drug candidate for the treatment of cancer and other diseases.
In conclusion, 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid is a chemical compound that has potential applications in various fields of scientific research. Its selective cytotoxicity towards cancer cells, potential as a radiotracer for imaging studies, and ability to inhibit PTPs make it an interesting compound to investigate further. However, its complex synthesis method, potential toxicity, and limited availability also present challenges for its use in lab experiments. Further research on 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid could lead to the development of new imaging agents and drug candidates for the treatment of cancer and other diseases.

Synthesis Methods

2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid is synthesized through a multistep process involving the reaction of 2,4-dichlorobenzoic acid with diphenylsilane and subsequent iodination with iodine monochloride. The resulting product is then subjected to carboxylation with carbon dioxide to obtain 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid. The synthesis method is complex and requires careful handling of reagents and conditions to obtain a high yield of pure 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid.

Scientific Research Applications

2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid has potential applications in various fields of scientific research, including imaging, radiolabeling, and drug development. 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid can be radiolabeled with iodine-125 or iodine-131 to create a radiotracer for imaging studies. The radiotracer can be used to visualize the distribution and metabolism of 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid in vivo. 2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid is also being investigated as a potential drug candidate for the treatment of cancer and other diseases.

properties

CAS RN

129459-83-2

Product Name

2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid

Molecular Formula

C26H18I2O4Si

Molecular Weight

676.3 g/mol

IUPAC Name

2-[(2-carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid

InChI

InChI=1S/C26H18I2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32)

InChI Key

HNIVWWTYJZTNTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O

synonyms

Benzoic acid, 4-iodo-, diphenylsilylene ester

Origin of Product

United States

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